Cas no 1234692-66-0 (2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-ynoic acid)
![2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-ynoic acid structure](https://ja.kuujia.com/scimg/cas/1234692-66-0x500.png)
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-ynoic acid 化学的及び物理的性質
名前と識別子
-
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-ynoic acid
- 2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-ynoic acid
- Fmoc-HPra-OH
- Fmoc-D-homopropargylglycine
- Fmoc-HomoGly(Propargyl)-OH
- 5-Hexynoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (2R)-
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-ynoic acid
- (2R)-2-(Fmoc-amino)-5-hexynoicacid
- EN300-7307371
- Fmoc-D-HomoGly(Propargyl)-OH
- MFCD11052903
- (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-ynoic acid
- (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-ynoic acid
- E82528
- CS-0226679
- (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-ynoic acid
- (2R)-2-(Fmoc-amino)-5-hexynoic acid
- 1234692-66-0
- 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-ynoic acid
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- MDL: MFCD11052903
- インチ: 1S/C21H19NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h1,4-11,18-19H,3,12-13H2,(H,22,25)(H,23,24)
- InChIKey: IISRBJULQYVYGV-UHFFFAOYSA-N
- SMILES: O(C(NC(C(=O)O)CCC#C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- 精确分子量: 349.13140809 g/mol
- 同位素质量: 349.13140809 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 26
- 回転可能化学結合数: 7
- 複雑さ: 544
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.6
- トポロジー分子極性表面積: 75.6
- 分子量: 349.4
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-ynoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1106824-1g |
(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-ynoic acid |
1234692-66-0 | 95% | 1g |
$1500 | 2024-07-23 | |
Enamine | EN300-7307371-0.25g |
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-ynoic acid |
1234692-66-0 | 0.25g |
$1447.0 | 2023-05-24 | ||
Enamine | EN300-7307371-1.0g |
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-ynoic acid |
1234692-66-0 | 1g |
$1572.0 | 2023-05-24 | ||
Advanced ChemBlocks | P42128-1G |
(2R)-2-(Fmoc-amino)-5-hexynoic acid |
1234692-66-0 | 95% | 1G |
$3,850 | 2023-09-15 | |
Enamine | EN300-7307371-0.1g |
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-ynoic acid |
1234692-66-0 | 0.1g |
$1384.0 | 2023-05-24 | ||
Enamine | EN300-7307371-0.5g |
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-ynoic acid |
1234692-66-0 | 0.5g |
$1509.0 | 2023-05-24 | ||
1PlusChem | 1P01JN5U-250mg |
(2R)-2-(Fmoc-amino)-5-hexynoic acid |
1234692-66-0 | 98% | 250mg |
$1293.00 | 2023-12-25 | |
1PlusChem | 1P01JN5U-25mg |
(2R)-2-(Fmoc-amino)-5-hexynoic acid |
1234692-66-0 | 98% | 25mg |
$355.00 | 2023-12-25 | |
Ambeed | A635865-100mg |
(2R)-2-(Fmoc-amino)-5-hexynoic acid |
1234692-66-0 | 98% | 100mg |
$123.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSK880-100mg |
5-Hexynoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (2R)- |
1234692-66-0 | 95% | 100mg |
¥779.0 | 2024-04-25 |
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-ynoic acid 関連文献
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-ynoic acidに関する追加情報
Introduction to 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-ynoic Acid (CAS No: 1234692-66-0)
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-ynoic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 1234692-66-0, features a unique structural framework that combines a fluorenylmethoxy carbonyl group with an amino-hexynoic acid moiety. Such a structure not only presents a rich chemical profile but also opens up diverse possibilities for its application in drug discovery and molecular engineering.
The core structure of this compound consists of a hexynoic acid backbone, which is a derivative of hexanoic acid characterized by the presence of a terminal alkyne group. This alkyne functionality is highly reactive and can participate in various chemical transformations, including Sonogashira coupling, which is widely used in the synthesis of complex organic molecules. The presence of the fluorenylmethoxy carbonyl group further enhances the reactivity and stability of the molecule, making it an attractive candidate for use in peptide mimetics and other biologically relevant applications.
In recent years, there has been growing interest in the development of novel amino acids and their derivatives as building blocks for peptide mimetics. These compounds are particularly valuable in the design of protease inhibitors, which are crucial in the treatment of various diseases, including cancer and infectious disorders. The unique combination of functional groups in 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-ynoic acid positions it as a promising candidate for such applications.
One of the most compelling features of this compound is its potential as a precursor for the synthesis of advanced materials. The fluorenylmethoxy carbonyl group can be used to introduce fluorescence properties into molecular systems, making it useful for applications in optoelectronics and bioimaging. Additionally, the hexynoic acid moiety can serve as a versatile handle for further functionalization, allowing chemists to tailor the properties of the molecule to specific needs.
The synthesis of 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-ynoic acid involves multiple steps, each requiring careful optimization to ensure high yield and purity. The process typically begins with the preparation of a fluorenylmethoxycarbonyl protected amino acid derivative, followed by coupling with a hexynoic acid precursor via an alkyne formation reaction. Advanced synthetic techniques, such as transition-metal-catalyzed reactions, are often employed to achieve these transformations efficiently.
Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents. For instance, researchers have explored its use as a scaffold for designing small-molecule inhibitors targeting specific enzymatic pathways. The reactivity of the alkyne group allows for facile introduction of various substituents, enabling fine-tuning of binding affinity and selectivity. Such modifications are critical for developing drugs that can effectively interact with biological targets while minimizing off-target effects.
The fluorenylmethoxy carbonyl group also plays a significant role in stabilizing reactive intermediates during synthesis. This feature is particularly important when dealing with sensitive functional groups that may degrade under harsh reaction conditions. By incorporating this moiety into the molecular structure, chemists can enhance the overall robustness of synthetic protocols, leading to more reliable and scalable production processes.
From a computational chemistry perspective, 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-ynoic acid offers an excellent model system for studying molecular interactions. Its complex structural features make it amenable to various computational methods, including molecular dynamics simulations and quantum mechanical calculations. These studies can provide insights into how the molecule interacts with biological targets at the atomic level, guiding the design of more effective therapeutic agents.
The potential applications of this compound extend beyond pharmaceuticals into other areas such as agrochemicals and specialty chemicals. For example, its structural motifs could be adapted for use in designing novel pesticides or herbicides that target specific biological pathways in plants or pests. The versatility of its functional groups allows chemists to explore diverse chemical spaces, uncovering new applications that were previously unattainable.
In conclusion, 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-ynoic acid (CAS No: 1234692-66-0) is a multifaceted compound with significant potential in various fields. Its unique structural features make it an excellent candidate for drug discovery, material science, and beyond. As research continues to uncover new applications and synthetic strategies for this molecule, its importance is likely to grow even further.
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